2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one” is likely to be a brominated derivative of benzothiazolone, with a methyl group on the phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one” would likely consist of a benzothiazolone core, with a bromo-methylphenyl group attached at the 2-position .Scientific Research Applications
Antitumor Activity
Selective Antitumor Agents : Benzothiazoles, including compounds similar to "2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one," exhibit potent and selective antitumor properties against a range of human-derived tumor cell lines in vitro and in vivo. Studies have highlighted the efficacy of these compounds, particularly against breast cancer cell lines, showcasing nanomolar in vitro activity and significant in vivo results. This class of compounds is noted for its unique transient biphasic dose-response relationship and a potentially novel mechanism of action, which may involve the formation of DNA adducts in sensitive tumor cells (Bradshaw et al., 2001; Leong et al., 2003).
Mechanism of Action and Metabolic Pathways : The antitumor mechanism of benzothiazoles may involve selective uptake and metabolism by tumor cells, leading to the activation of cytochrome P450 enzymes such as CYP1A1. This process potentially contributes to the drug's selectivity and potency by generating active metabolites or intermediates that can form DNA adducts, thereby inducing cytotoxicity in cancer cells. The metabolism and action of these compounds are influenced by their structural features, such as halogen or methyl substitutions on the phenyl ring, which have been explored to enhance antitumor activity and selectivity (Chua et al., 2000; Trapani et al., 2003).
Development for Clinical Use : The fluorinated analogs and prodrugs of benzothiazoles have been developed to address the pharmacokinetic limitations of the parent compounds. These modifications aim to improve water solubility, bioavailability, and therapeutic efficacy, making them suitable for clinical evaluation. For instance, the lysyl-amide prodrug of a fluorinated benzothiazole derivative has been selected for phase 1 clinical trials, indicating the ongoing effort to translate these compounds into viable anticancer therapies (Hutchinson et al., 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c1-9-6-7-10(8-12(9)15)16-14(17)11-4-2-3-5-13(11)18-16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYSEVYLLDPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)-1,2-benzothiazol-3-one | |
CAS RN |
1526779-49-6 |
Source
|
Record name | 2-(3-bromo-4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.